molecular formula C10H8ClN3O2 B11802789 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid

Cat. No.: B11802789
M. Wt: 237.64 g/mol
InChI Key: DHYAIDNDUTYMRE-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrrole derivative. One common method involves the use of 3-chloro-6-hydrazinopyridazine, which reacts with β-ketonitriles under reflux in ethanol to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions include various substituted pyridazines, N-oxides, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like adenine deaminase, thereby affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridazine and pyrrole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-6-4-14(5-7(6)10(15)16)9-3-2-8(11)12-13-9/h2-5H,1H3,(H,15,16)

InChI Key

DHYAIDNDUTYMRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1C(=O)O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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